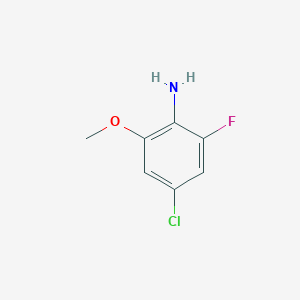

4-Chloro-2-fluoro-6-methoxyaniline

Description

Overview of Halogenated Aniline (B41778) Scaffolds in Modern Organic Synthesis

Halogenated anilines are a class of organic compounds that feature one or more halogen atoms attached to an aniline core. These structures are ubiquitous and serve as critical building blocks in modern organic synthesis. nih.gov Their prevalence stems from the versatile reactivity of the aryl halide moiety, which can readily participate in a wide array of transformations, most notably in metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig, Suzuki, and Heck reactions. organic-chemistry.org These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, which form the backbone of many complex organic molecules.

The presence of halogens on the aniline ring profoundly influences the molecule's chemical and physical properties. Halogen atoms modulate the electronic nature of the aromatic ring, typically through a combination of electron-withdrawing inductive effects and electron-donating resonance effects. This electronic modulation can fine-tune the reactivity of the aniline's amino group and the aromatic ring itself. Furthermore, halogens increase the lipophilicity of a molecule, a critical parameter in the design of bioactive compounds, as it affects their ability to cross cell membranes. They can also introduce specific steric bulk and participate in halogen bonding, a non-covalent interaction that can influence molecular conformation and binding to biological targets.

Classical methods for preparing halogenated anilines often involve electrophilic aromatic substitution, but these methods can suffer from a lack of regioselectivity, especially with electron-rich substrates like anilines. nih.govnih.gov This has spurred the development of new synthetic strategies for the regioselective halogenation of anilines, sometimes involving the protection of the amino group or the use of specialized halogenating agents and catalytic systems to achieve the desired substitution pattern with high precision. nih.govresearchgate.net The resulting halogenated anilines are invaluable intermediates for producing pharmaceuticals, agrochemicals, dyes, and advanced materials. nih.gov

Strategic Positioning and Research Significance of 4-Chloro-2-fluoro-6-methoxyaniline

The strategic importance of this compound lies in its distinct trifunctional substitution pattern on the aniline scaffold. Each substituent—chloro, fluoro, and methoxy (B1213986)—occupies a specific position and contributes unique properties to the molecule as a whole.

Fluorine (at C2): The fluorine atom at the ortho-position to the amino group is significant. Due to its small size and high electronegativity, it can influence the acidity and hydrogen-bonding capabilities of the adjacent amino group. In medicinal chemistry, fluorine substitution is a common strategy to block metabolic oxidation at that position, thereby enhancing the metabolic stability and bioavailability of a drug candidate.

Chlorine (at C4): The chlorine atom at the para-position provides a key reactive handle for cross-coupling reactions, allowing for the straightforward introduction of further molecular complexity. organic-chemistry.org Like fluorine, it is an electron-withdrawing group that modulates the ring's electronic properties.

Methoxy (at C6): The methoxy group, positioned ortho to the amine and meta to the chlorine, is an electron-donating group. Its presence increases the electron density of the aromatic ring, influencing its reactivity in substitution reactions. Furthermore, it can act as a hydrogen bond acceptor, which can be crucial for molecular recognition at a biological target.

The combination of electron-withdrawing halogens and an electron-donating methoxy group on the same aniline ring creates a unique electronic environment. This push-pull system, coupled with the specific steric hindrance around the amino group, makes this compound a highly specialized building block. It is designed for constructing molecules that require precise control over their three-dimensional shape, electronic distribution, and metabolic stability. Its structure is particularly relevant for the synthesis of novel kinase inhibitors and other targeted therapeutics where specific interactions within a protein's binding pocket are essential. nih.gov

Table 1: Physicochemical Properties of this compound and Related Compounds Note: Properties for this compound are estimated based on its structure, as extensive experimental data is not widely available. Data for related compounds are from published sources for comparison.

| Property | This compound (Estimated) | 4-Chloro-2-fluoroaniline (B1294793) sigmaaldrich.com | 4-Chloro-2-methoxyaniline fda.govcymitquimica.com |

| Molecular Formula | C₇H₇ClFNO | C₆H₅ClFN | C₇H₈ClNO |

| Molecular Weight | 175.59 g/mol | 145.56 g/mol | 157.60 g/mol |

| Appearance | Solid (predicted) | Beige Liquid | Dark Crystalline Needles |

| Boiling Point | N/A | 104-107 °C (reduced pressure) | N/A |

| Melting Point | N/A | N/A | N/A |

To interact with the data, you can sort the table by clicking on the headers.

Contextualization within Aniline Chemistry and Future Research Trajectories

Aniline and its derivatives are fundamental to the chemical industry, serving as precursors to a vast range of products, including polymers, dyes, and pharmaceuticals. acs.org Historically, aniline synthesis relied on methods like the reduction of nitroarenes, which often required harsh conditions. youtube.com Modern aniline chemistry is increasingly focused on developing more efficient, selective, and sustainable synthetic routes.

Recent advancements include the use of sophisticated transition-metal catalysts, such as palladium and copper, for the direct amination of aryl halides (Buchwald-Hartwig amination) and arylboronic acids. organic-chemistry.org These methods offer greater functional group tolerance and milder reaction conditions. There is also a growing interest in photocatalysis and electrochemistry to drive aniline synthesis, potentially offering greener alternatives to traditional methods. nih.gov

The future research trajectory for a compound like this compound is tied to these evolving synthetic strategies. The development of a robust and scalable synthesis for this polysubstituted aniline is a key first step to unlocking its potential. Once readily accessible, its application will likely be explored in the following areas:

Medicinal Chemistry: As a fragment or intermediate for the synthesis of highly targeted therapeutics. The unique substitution pattern is ideal for creating molecules that can probe complex biological space, potentially leading to new drugs for cancer, inflammation, or infectious diseases. nih.govcresset-group.com

Agrochemicals: The development of new pesticides and herbicides often relies on halogenated aromatic compounds. The specific electronic and lipophilic properties of this aniline could be exploited to create more effective and selective agrochemicals.

Materials Science: Substituted anilines are monomers for conducting polymers and components of organic light-emitting diodes (OLEDs). The fluorine and chlorine atoms can enhance the stability and electronic properties of such materials.

In essence, this compound represents a next-generation building block. While its full potential is still being explored, its carefully designed structure positions it as a valuable tool for chemists aiming to synthesize molecules with a high degree of precision and tailored functionality, aligning perfectly with the broader trend in chemical synthesis towards increasing molecular complexity and purpose-driven design.

Structure

3D Structure

Properties

Molecular Formula |

C7H7ClFNO |

|---|---|

Molecular Weight |

175.59 g/mol |

IUPAC Name |

4-chloro-2-fluoro-6-methoxyaniline |

InChI |

InChI=1S/C7H7ClFNO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,10H2,1H3 |

InChI Key |

JIPGPCUOLSIAAG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)Cl)F)N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 4 Chloro 2 Fluoro 6 Methoxyaniline

Historical and Evolving Synthetic Routes

The synthesis of specifically substituted anilines has evolved from classical multi-step sequences to more refined strategies that offer greater control over regiochemistry.

Multi-Step Synthesis from Accessible Precursors

Historically, the synthesis of complex anilines has relied on multi-step reaction sequences starting from readily available aromatic compounds. A common and enduring strategy involves the reduction of a corresponding nitroarene. wikipedia.org For a compound like 4-chloro-2-fluoro-6-methoxyaniline, a plausible synthetic pathway would commence with a suitably substituted nitrobenzene (B124822).

One such precursor could be 4-chloro-2-fluoronitrobenzene (B1582716). The synthesis of this intermediate can be achieved from 3-chloroaniline (B41212) through a sequence of acetylation, nitration, deprotection, and a Schiemann reaction. researchgate.net The subsequent reduction of the nitro group to an amine is a well-established transformation, often accomplished using reducing agents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or through catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C). wikipedia.orgchemicalbook.com

Another approach involves the modification of an existing aniline (B41778) derivative. For instance, the synthesis of 4-chloro-2-fluoroaniline (B1294793) has been reported via the hydrolysis of 4-chloro-2-fluoroacetanilide using sodium hydroxide (B78521) in ethanol (B145695). prepchem.com This highlights the use of protecting groups, where the amine functionality is temporarily masked as an acetamide (B32628) to allow for other transformations or to control reactivity.

A general synthetic scheme starting from a substituted nitrobenzene is outlined below:

| Step | Reaction | Reagents and Conditions | Precursor/Intermediate | Product |

| 1 | Nitration | HNO₃, H₂SO₄ | Substituted Benzene | Substituted Nitrobenzene |

| 2 | Reduction | Fe/HCl or H₂, Pd/C | Substituted Nitrobenzene | Substituted Aniline |

Regioselective Functionalization Techniques

Achieving the specific 4-chloro-2-fluoro-6-methoxy substitution pattern requires precise control over the regioselectivity of halogenation and other functionalization reactions. The directing effects of the substituents on the aromatic ring are paramount in these transformations. The amino group (or its protected form) and the methoxy (B1213986) group are ortho-, para-directing activators, while the fluoro and chloro groups are ortho-, para-directing deactivators. wikipedia.org

The direct chlorination of an unprotected aniline derivative can be challenging due to the high reactivity of the aniline ring, which can lead to multiple halogenations and the formation of undesired isomers. wikipedia.orgnih.gov To circumvent this, the amino group is often protected to moderate its activating effect.

A notable method for regioselective halogenation involves the use of copper(II) halides. For example, the chlorination of unprotected anilines with copper(II) chloride (CuCl₂) in an ionic liquid has been shown to proceed with high yield and high regioselectivity for the para-substituted product. nih.govbeilstein-journals.org For a substrate like 2-fluoro-6-methoxyaniline, this could be a viable method for introducing the chlorine atom at the desired position 4.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce substituents onto an already functionalized ring. tib.euchemistrysteps.com For instance, starting with a precursor containing a leaving group at a specific position, a nucleophile can be introduced with high regioselectivity, particularly if the ring is activated by electron-withdrawing groups. Diazonium salts, formed from anilines, are also versatile intermediates that allow for the regioselective introduction of a wide range of functional groups, including halogens, through Sandmeyer-type reactions. wikipedia.org

Contemporary and Innovative Synthetic Approaches

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for the construction of complex molecules like this compound.

Catalytic Strategies in Aryl Halogenation and Amination

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of anilines. wikipedia.org These methods allow for the formation of a C-N bond by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. This strategy offers a convergent and highly versatile approach to substituted anilines. The synthesis of this compound could be envisioned by coupling a pre-functionalized aryl halide with an ammonia (B1221849) surrogate.

Recent advancements in palladium catalysis have also enabled the direct C-H amination and arylation of anilines, offering even more atom-economical routes. researchgate.netacs.orgnih.gov These reactions involve the selective functionalization of a C-H bond, bypassing the need for pre-functionalized starting materials. For instance, palladium-catalyzed ortho C-H arylation of aniline carbamates with diazonium salts has been developed. acs.org While this particular example leads to arylation, the underlying principle of directed C-H activation is a powerful tool for regioselective functionalization.

The table below summarizes key catalytic strategies applicable to aniline synthesis:

| Catalytic Strategy | Reaction Type | Catalyst System | Key Features |

| Buchwald-Hartwig Amination | C-N Cross-Coupling | Pd catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., phosphine-based) | High functional group tolerance, applicable to a wide range of aryl halides and amines. mit.edu |

| Copper-Catalyzed Amination | C-N Cross-Coupling | Cu catalyst (e.g., CuI) | Often used for amination of aryl halides, a classical but still relevant method. |

| Directed C-H Functionalization | C-H Activation/Functionalization | Pd, Rh, or other transition metals with a directing group | High regioselectivity, atom economical. researchgate.netacs.org |

Application of Green Chemistry Principles in Aniline Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of anilines. This includes the use of less hazardous reagents, alternative solvents, and catalyst- and additive-free reaction conditions.

One green approach is the development of synthetic methods that proceed in water or under solvent-free conditions. For example, a catalyst- and additive-free synthesis of N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines has been reported, highlighting the potential for mild, operationally simple, and scalable production. beilstein-journals.orgnih.gov Other research has focused on using ionic liquids as recyclable reaction media for reactions such as the regioselective halogenation of anilines. nih.gov

Furthermore, the development of novel synthetic methods that are efficient at room temperature and avoid the use of harsh reagents contributes to the greening of aniline synthesis. chemrxiv.org A method for generating substituted anilines from benzyl (B1604629) azides in concentrated sulfuric acid at room temperature has been described as a fast and efficient approach. chemrxiv.org

Optimization of Reaction Conditions and Process Efficiency

For the industrial production of fine chemicals like this compound, the optimization of reaction conditions to maximize yield, purity, and process efficiency is crucial. This involves a systematic study of various reaction parameters.

In catalytic reductions of nitroarenes to anilines, key parameters for optimization include the choice of catalyst, catalyst loading, hydrogen pressure, temperature, and solvent. For the synthesis of 4-chloro-2,5-dimethoxyaniline, a related compound, a process was developed involving catalytic reduction with hydrogen using a sulfited platinum-on-carbon catalyst in an aromatic solvent at temperatures of 80-110°C and pressures of 5-50 atmospheres. google.com The addition of a small amount of an amine and a compound that provides a pH of 8-10 was also found to be beneficial.

For chlorination reactions, such as the preparation of 4-chloro-2,6-dialkylanilines, the reaction temperature, choice of chlorinating agent, and the use of a catalyst can be optimized. A process for preparing these compounds involves reacting the ammonium (B1175870) salts of the anilines with a chlorinating agent at temperatures ranging from -15° to 100°C. google.com

The following table presents an example of optimized reaction conditions for a related aniline synthesis:

| Reaction | Precursor | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |

| Catalytic Hydrogenation | 4-chloro-2,5-dimethoxynitrobenzene (B1583379) | Sulfited Pt/C, amine, base | Toluene | 80-110 | 5-50 | - | google.com |

| Chlorination | 2,6-dimethylaniline hydrochloride | Chlorine | Carbon tetrachloride | 10-15 | - | - | google.com |

By carefully controlling these parameters, it is possible to develop robust and efficient synthetic processes for the production of this compound.

Solvent Effects and Temperature Control

The choice of solvent and the precise control of temperature are paramount in the synthesis of halogenated anilines, significantly influencing reaction rates, yields, and the purity of the final product.

In the synthesis of related chloro-fluoro aromatic compounds, various solvents are employed, each with specific advantages. For instance, in the synthesis of 4-chloro-2-fluoronitrobenzene, a precursor to many aniline derivatives, solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been utilized for the replacement of chlorine with fluorine in activated halides. researchgate.net The synthesis of 4-chloro-2-fluoronitrobenzene has also been achieved using o-dichlorobenzene as a solvent for the thermal decomposition of a diazonium salt, a process that is easier to control in an organic solvent and results in a good yield. google.com

Temperature control is equally critical. For example, the diazotization reaction of 5-chloro-2-nitroaniline (B48662) to form a precursor for 4-chloro-2-fluoronitrobenzene is optimally carried out at temperatures between 5-10°C. google.com In contrast, the thermal decomposition of the resulting diazonium salt to yield the final product occurs at a much higher temperature of 150-155°C. google.com Similarly, in the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene to its corresponding aniline, the reaction is conducted at temperatures ranging from 80°C to 110°C. google.com

The impact of solvent and temperature is also evident in the synthesis of 4-chloro-2-fluoroaniline, where the hydrolysis of 4-chloro-2-fluoroacetanilide is achieved by heating under reflux in a mixture of ethanol and water. prepchem.com

Table 1: Solvent and Temperature Effects on the Synthesis of Related Chloro-Fluoro Aromatic Compounds

| Reaction | Solvent | Temperature | Key Observation | Reference |

|---|---|---|---|---|

| Halogen exchange in activated halides | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Not specified | Facilitates replacement of -Cl by -F. | researchgate.net |

| Diazotization of 5-chloro-2-nitroaniline | Concentrated Hydrochloric Acid | 5-10°C | Optimal temperature for the reaction. | google.com |

| Thermal decomposition of diazonium salt | o-Dichlorobenzene | 150-155°C | Controlled decomposition and good yield. | google.com |

| Catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene | Xylene | 80-110°C | Effective for the reduction to aniline. | google.com |

| Hydrolysis of 4-chloro-2-fluoroacetanilide | Ethanol/Water | Reflux | Standard condition for hydrolysis. | prepchem.com |

Elucidation of Chemical Reactivity and Transformation Pathways of 4 Chloro 2 Fluoro 6 Methoxyaniline

Reactivity of the Amino Group (–NH₂)

The amino group (–NH₂) is a key site for various chemical reactions, enabling the construction of more complex molecular architectures.

Amidation and Acylation Reactions

The amino group of 4-chloro-2-fluoro-6-methoxyaniline readily undergoes amidation and acylation reactions. These reactions involve the treatment of the aniline (B41778) with acylating agents such as acyl chlorides or anhydrides in the presence of a base. The base serves to neutralize the acid byproduct generated during the reaction. For instance, acetylation of an aniline derivative can be achieved using acetic anhydride. researchgate.net This transformation is significant as the resulting amide can serve as a protecting group for the amine, modulating its reactivity in subsequent synthetic steps.

Diazotization and Subsequent Aryl Transformations

The primary aromatic amine functionality of this compound allows for diazotization reactions. Treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, converts the amino group into a diazonium salt. researchgate.net These diazonium salts are versatile intermediates that can undergo a variety of transformations, collectively known as Sandmeyer or Schiemann reactions, to introduce a wide range of substituents onto the aromatic ring. For example, a diazonium salt can be converted to a fluoro-substituted arene via a Schiemann reaction. researchgate.net

Condensation Reactions with Carbonyl Compounds

The amino group can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines or Schiff bases. These reactions are typically catalyzed by an acid or a base. For example, substituted anilines can react with meldrum's acid in the presence of trimethyl orthoformate. researchgate.net Furthermore, multi-component condensation reactions involving a hydroxy-pyridinone, Meldrum's acid, and a carbonyl compound have been developed. researchgate.net

Chemical Transformations at the Halogenated Aromatic Ring

The presence of both chlorine and fluorine atoms on the aromatic ring opens up avenues for substitution and cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The electron-deficient nature of the aromatic ring in this compound, enhanced by the electron-withdrawing effects of the halogen substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of one of the halogen atoms. libretexts.org The rate of these reactions is influenced by the nature of the leaving group and the reaction conditions.

Fluorine is often a better leaving group than chlorine in SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack. youtube.com However, the relative reactivity can be influenced by factors such as the nucleophile and the presence of acid catalysts. researchgate.netnih.gov For instance, in reactions with certain amines, the order of leaving group ability can be F > Br > Cl > I. nih.gov The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes the negatively charged intermediate (Meisenheimer complex), thereby accelerating the reaction. libretexts.org

| Nucleophile | Leaving Group | Product | Reference |

| Aniline | Chlorine | N-Aryl Indole | nih.gov |

| Hydrazine | Chlorine | Arylhydrazine | researchgate.net |

| Amine | Fluorine | Substituted Aniline | acgpubs.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an amine with an aryl halide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction is highly versatile, allowing for the coupling of a wide range of amines with aryl chlorides, bromides, and iodides. libretexts.org The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results. wikipedia.orglibretexts.org Selective amination of an aryl bromide in the presence of an aryl chloride has been achieved through careful optimization of reaction conditions. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide, catalyzed by a palladium complex. libretexts.orgnih.gov It is a widely used method for the formation of C-C bonds. nih.gov The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction is tolerant of a wide variety of functional groups and has been successfully applied to ortho-substituted anilines. nih.gov

| Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| Buchwald-Hartwig | Aryl Halide | Amine | Pd catalyst, phosphine ligand, base | Aryl Amine | wikipedia.orglibretexts.org |

| Suzuki-Miyaura | Aryl Halide | Boronic Acid/Ester | Pd catalyst, base | Biaryl | libretexts.orgnih.gov |

Electrophilic Aromatic Substitution: Considerations and Limitations

Electrophilic aromatic substitution (EAS) on the this compound ring is complex due to the presence of multiple directing groups. The amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are strong activating groups and are ortho, para-directing. byjus.comchemistrysteps.com Conversely, the fluoro (-F) and chloro (-Cl) groups are deactivating yet also ortho, para-directing. byjus.comchemistrysteps.com

The positions on the aromatic ring available for substitution are C3 and C5. The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Influence on C3 | Directing Influence on C5 |

| -NH₂ | C1 | Activating, o,p-directing | Ortho | - |

| -F | C2 | Deactivating, o,p-directing | Meta | Para |

| -OCH₃ | C6 | Activating, o,p-directing | Para | Ortho |

| -Cl | C4 | Deactivating, o,p-directing | Meta | Meta |

The amino group is a powerful activating group, significantly increasing the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. byjus.comlibretexts.org This high reactivity can often lead to multiple substitutions and oxidation side products, a common limitation in the electrophilic substitution of anilines. libretexts.orglibretexts.org Therefore, to achieve monosubstitution, protection of the amino group, for instance, through acetylation to form an acetanilide, is often a necessary strategy. libretexts.orglibretexts.org This attenuates the activating effect of the amino group, allowing for more controlled reactions. libretexts.orglibretexts.org

The methoxy group also contributes to the activation of the ring, reinforcing the directing effect of the amino group. The halogens, while deactivating the ring towards electrophiles, direct incoming electrophiles to their ortho and para positions. In this specific arrangement, the directing effects of the activating groups generally dominate.

Considering the positions C3 and C5, the directing influences can be analyzed as follows:

For C3: It is ortho to the strongly activating -NH₂ group and para to the activating -OCH₃ group. It is meta to both the deactivating -F and -Cl groups.

For C5: It is ortho to the activating -OCH₃ group and para to the deactivating -F group. It is meta to the -NH₂ and -Cl groups.

Due to the powerful ortho, para-directing nature of the amino and methoxy groups, electrophilic substitution is most likely to occur at the positions most activated by these groups. Steric hindrance from the adjacent fluoro and methoxy groups could also play a role in directing the substitution.

Reactivity and Functional Group Interconversions of the Methoxy Group (–OCH₃)

The methoxy group in this compound is generally stable but can undergo O-demethylation to yield the corresponding phenol. This transformation is significant as it can alter the biological activity and chemical properties of the molecule. The cleavage of aryl methyl ethers is a common transformation in organic synthesis. wikipedia.orgchem-station.com

Several reagents are known to effect O-demethylation, each with its own reaction conditions and substrate scope. commonorganicchemistry.com

| Reagent | Typical Conditions | Mechanism |

| Boron tribromide (BBr₃) | Low temperature (e.g., -78 °C to room temperature) in an inert solvent like dichloromethane. | Lewis acid-assisted cleavage. chem-station.com |

| Hydrobromic acid (HBr) | High temperatures, often in acetic acid. | Strong protic acid-mediated nucleophilic substitution. chem-station.com |

| Thiolates (e.g., sodium ethanethiolate) | Polar aprotic solvents (e.g., DMF) at elevated temperatures. | Nucleophilic demethylation (SN2). chem-station.com |

The choice of demethylating agent would need to consider the presence of the other functional groups on the aromatic ring to avoid unwanted side reactions. For instance, the strongly acidic conditions of HBr could lead to protonation of the amino group.

Chemo- and Regioselectivity in Multi-Functionalized Systems

Chemoselectivity, the preferential reaction of one functional group over another, and regioselectivity, the preferential reaction at one position over another, are critical considerations in the chemical transformations of a polyfunctional molecule like this compound. nih.govtaylorandfrancis.com

The primary reactive sites in this molecule are the amino group, the aromatic ring, and the methoxy group.

Chemoselectivity:

N-functionalization vs. C-functionalization: The amino group is a potent nucleophile and can react with electrophiles. To achieve electrophilic substitution on the aromatic ring (C-functionalization) without N-functionalization, protection of the amino group is often essential. libretexts.org

Reactions at the Methoxy Group: Demethylation of the methoxy group requires specific and often harsh reagents that must be chosen carefully to not interfere with the amino or halo substituents. chem-station.com

Regioselectivity in Electrophilic Aromatic Substitution: As discussed in section 3.2.3, the regioselectivity of EAS is governed by the combined directing effects of all four substituents. The powerful activating and ortho, para-directing -NH₂ and -OCH₃ groups are expected to be the dominant directors. The most likely positions for electrophilic attack are C3 and C5. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a a significant role.

Rigorous Computational and Theoretical Investigations of 4 Chloro 2 Fluoro 6 Methoxyaniline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These ab initio methods solve the Schrödinger equation (or approximations thereof) to provide detailed insights into electron distribution, orbital energies, and molecular reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule by focusing on its electron density. For a molecule like 4-Chloro-2-fluoro-6-methoxyaniline, a DFT study would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry to its lowest energy state.

From this optimized structure, key electronic properties are determined. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting sites prone to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties

No published data is available for this compound. The table below is for illustrative purposes only and does not represent actual calculated values.

| Parameter | Hypothetical Value | Significance |

| E_HOMO | -5.8 eV | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | -0.9 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Indicator of chemical reactivity and stability |

| Dipole Moment (µ) | 2.5 D | Measure of molecular polarity |

| Ionization Potential | 5.8 eV | Energy required to remove an electron |

| Electron Affinity | 0.9 eV | Energy released when an electron is added |

An Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution around a molecule. It is mapped onto the molecule's electron density surface, using a color scale to denote different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons. For this compound, these would likely be centered around the electronegative oxygen, fluorine, and chlorine atoms, as well as the nitrogen of the amine group. These sites are attractive to electrophiles.

Blue regions represent positive electrostatic potential, corresponding to electron-deficient areas. These are typically found around hydrogen atoms, particularly the amine hydrogens, and are susceptible to nucleophilic attack.

Green regions denote areas of neutral or near-zero potential.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial to its function. The substituents on the aniline (B41778) ring of this compound (methoxy group, amine group) have rotatable bonds.

Conformational analysis would involve systematically rotating these bonds and calculating the potential energy of each resulting conformation. This process identifies the most stable, low-energy conformers and the energy barriers between them. Such studies would reveal the preferred orientation of the methoxy (B1213986) and amine groups relative to the phenyl ring and the other substituents.

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular motion. An MD simulation would treat each atom as a point mass moving under the influence of a force field that describes the intra- and intermolecular forces. By simulating the molecule's movement over time (from picoseconds to microseconds), researchers can observe its dynamic behavior, including conformational changes, vibrational motions, and interactions with solvent molecules. This provides a more realistic picture of the molecule's behavior in a non-static environment.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are routinely used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. Each predicted frequency corresponds to a specific vibrational mode, such as C-H stretching, N-H bending, or C-Cl stretching. Comparing the computed spectrum with an experimental one is a standard method for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule. This is achieved by calculating the magnetic shielding tensor for each nucleus within the computed electronic environment. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra.

Computational Elucidation of Reaction Mechanisms and Transition States

Should this compound be used as a reactant in a chemical synthesis, computational chemistry could be used to elucidate the reaction mechanism. This involves:

Locating Reactants and Products: The starting materials and final products are computationally optimized to find their minimum energy structures.

Identifying Transition States (TS): The transition state is the highest energy point along the reaction coordinate. Computational methods are used to locate this saddle point on the potential energy surface. The structure of the TS provides critical insight into the bond-breaking and bond-forming processes.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the activation energy (Ea) of the reaction, which is directly related to the reaction rate.

This analysis allows for a detailed, step-by-step understanding of how the reaction proceeds, which is often difficult to determine through experimental means alone.

Quantitative Structure-Activity Relationships (QSAR) for Analogues and General Structure-Property Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with a specific activity or property (e.g., biological activity, toxicity, lipophilicity). nih.gov While no QSAR studies specifically including this compound have been published, the principles would apply to a series of its analogues.

A QSAR study on substituted anilines would involve:

Data Set: Assembling a group of aniline derivatives with known experimental values for a particular property. nih.gov

Descriptor Calculation: For each molecule in the set, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is developed that best correlates a selection of descriptors with the observed activity. researchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

Such a model could then be used to predict the properties of new or untested aniline derivatives, including this compound, guiding the design of new compounds with desired characteristics. mdpi.com

Strategic Applications of 4 Chloro 2 Fluoro 6 Methoxyaniline As a Synthetic Building Block

Role in the Multi-Component Synthesis of Complex Organic Molecules

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. These reactions are of significant interest in medicinal chemistry and drug discovery due to their ability to rapidly generate libraries of complex molecules. Substituted anilines are frequently employed as key components in various MCRs.

Theoretically, 4-Chloro-2-fluoro-6-methoxyaniline is a prime candidate for use in well-known MCRs such as the Ugi and Biginelli reactions. In the Ugi four-component reaction, an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid react to form a di-peptide derivative. The nucleophilic amine of this compound can readily participate in the initial imine formation with the carbonyl compound, which is a critical step in the Ugi reaction mechanism. The resulting complex amide would bear the unique 4-chloro-2-fluoro-6-methoxyphenyl moiety, which can be of interest for tuning the pharmacological properties of the final molecule.

Similarly, in the Biginelli reaction, which produces dihydropyrimidinones, an aniline (B41778) can be used as the amine component. While the classical Biginelli reaction uses urea, modifications of this reaction can incorporate primary amines. The use of this compound in such a reaction would lead to N-aryl substituted dihydropyrimidinones, a class of compounds with a wide range of biological activities.

The following table illustrates the potential role of this compound in a generalized Ugi reaction.

| Reactant Type | Example | Role in Reaction |

| Amine | This compound | Provides the N-aryl backbone of the final product. |

| Carbonyl Compound | Benzaldehyde | Forms an imine with the aniline. |

| Isocyanide | tert-Butyl isocyanide | Inserts a carbon atom and provides the amide functionality. |

| Carboxylic Acid | Acetic acid | Participates in the final rearrangement to form the stable product. |

Precursor in the Construction of Diverse Heterocyclic Compound Systems

Substituted anilines are fundamental starting materials for the synthesis of a vast array of heterocyclic compounds. The specific substitution pattern of this compound makes it a valuable precursor for creating novel heterocyclic systems with potential applications in medicinal chemistry and materials science. The electronic properties conferred by the halogen and methoxy (B1213986) groups can significantly influence the biological activity and physical properties of the resulting heterocycles.

One of the most common applications of anilines is in the synthesis of quinolines and quinazolines. For instance, in the Conrad-Limpach synthesis, anilines are reacted with β-ketoesters to produce 4-hydroxyquinolines. By using this compound, a correspondingly substituted quinoline (B57606) could be synthesized. Such a quinoline would be of interest for screening as a potential kinase inhibitor or antimalarial agent, as the quinoline core is a well-known pharmacophore.

Furthermore, the reaction of this compound with a source of a second nitrogen atom and a carbonyl group can lead to the formation of quinazolines. For example, reaction with a formylating agent followed by cyclization with an amine can yield substituted quinazolines. The resulting 4-aminoquinazolines are a class of compounds known for their potent and selective inhibition of various protein kinases, including the epidermal growth factor receptor (EGFR).

The table below outlines some of the potential heterocyclic systems that could be synthesized from this compound.

| Heterocyclic System | General Synthetic Strategy | Potential Application Area |

| Quinolines | Reaction with β-ketoesters (e.g., Conrad-Limpach synthesis) | Medicinal Chemistry (e.g., antimalarials, kinase inhibitors) |

| Quinazolines | Reaction with formylating agents and an amine source | Medicinal Chemistry (e.g., anticancer agents) |

| Benzimidazoles | Reaction with carboxylic acids or their derivatives | Medicinal Chemistry (e.g., anthelmintics, antihistamines) |

| Benzoxazoles | Reaction with acyl chlorides followed by cyclization | Materials Science (e.g., fluorescent dyes), Agrochemicals |

Intermediate for Specialty Chemicals and Advanced Materials

The unique combination of chloro, fluoro, and methoxy substituents on the aniline ring makes this compound an attractive intermediate for the synthesis of specialty chemicals and advanced materials. The presence of halogens can enhance properties such as thermal stability and flame retardancy, while the methoxy group can influence solubility and electronic properties.

In the realm of dyes and pigments, aniline derivatives are crucial starting materials. The specific substitution pattern on this compound can be expected to influence the color and fastness properties of azo dyes derived from it. Diazotization of the amine group followed by coupling with a suitable coupling component (e.g., a naphthol derivative) would produce an azo dye with a unique shade and potentially improved stability due to the presence of the halogen atoms.

Furthermore, in the field of advanced materials, fluorinated and chlorinated aromatic compounds are used in the synthesis of liquid crystals, polymers, and other functional materials. The incorporation of the 4-chloro-2-fluoro-6-methoxyphenyl moiety into a polymer backbone could impart desirable properties such as low surface energy, high thermal stability, and specific dielectric properties.

Derivatization in the Research and Development of Novel Chemical Entities

The amine group of this compound is a versatile handle for a wide range of derivatization reactions. These reactions can be used to generate libraries of novel chemical entities for screening in drug discovery and agrochemical research programs. The goal of such derivatization is to explore the chemical space around the core aniline structure to identify compounds with improved activity, selectivity, and pharmacokinetic properties.

Common derivatization reactions for anilines include acylation, sulfonation, and N-alkylation. For example, acylation of this compound with various acyl chlorides or carboxylic acids would yield a library of amides. These amides could be screened for a wide range of biological activities, as the amide bond is a common feature in many pharmaceuticals.

Similarly, reaction with sulfonyl chlorides would produce sulfonamides, another important class of pharmacologically active compounds. The resulting sulfonamides incorporating the 4-chloro-2-fluoro-6-methoxyphenyl group could exhibit interesting biological profiles.

The following table provides a summary of potential derivatization reactions and the resulting compound classes.

| Reaction Type | Reagent | Product Class | Potential R&D Area |

| Acylation | Acyl chlorides, Carboxylic acids | Amides | Pharmaceuticals, Agrochemicals |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides | Pharmaceuticals (e.g., antibacterials, diuretics) |

| N-Alkylation | Alkyl halides | Secondary/Tertiary Amines | Fine chemical synthesis, Catalyst ligands |

| Diazotization | Nitrous acid | Diazonium salts | Azo dyes, Sandmeyer reactions |

Future Research Directions and Emerging Opportunities for 4 Chloro 2 Fluoro 6 Methoxyaniline

Development of Next-Generation and Sustainable Synthetic Methodologies

The synthesis of precisely substituted anilines like 4-chloro-2-fluoro-6-methoxyaniline traditionally relies on multi-step sequences that can be inefficient and environmentally burdensome. Future research is poised to pivot towards more sustainable and elegant synthetic solutions.

Emerging strategies focus on minimizing steps, reducing waste, and employing milder conditions. Photocatalysis , for instance, offers a green alternative for synthesizing primary anilines by using visible light to drive reactions, such as the cross-coupling of aryl halides with nitrogen sources or the reduction of nitroaromatics. nih.govacs.orgrsc.org Another promising frontier is biocatalysis , which utilizes enzymes like flavin-dependent halogenases (FDHs) to achieve remarkable regioselectivity in the halogenation of aromatic compounds—a critical aspect for building complex molecules. nih.govrsc.orgcore.ac.uk These enzymes can potentially override the innate electronic preferences of a substrate to install halogens at specific positions. rsc.org

Furthermore, chemoenzymatic processes, which combine chemical and biological transformations, are being developed for the sustainable synthesis of aniline (B41778) derivatives. rsc.org The use of unconventional reaction media, such as ionic liquids , has also shown promise in improving the regioselectivity of halogenation reactions on unprotected anilines under mild conditions, avoiding hazardous reagents like gaseous HCl. beilstein-journals.orgresearchgate.net Direct C-H functionalization represents another powerful tool, enabling the efficient installation of functional groups onto the aniline core, thereby streamlining synthetic routes. nih.govresearchgate.net

| Method | Description | Potential Advantages for Polysubstituted Anilines | Key Research Focus |

| Photocatalysis | Uses light energy (often visible light) to catalyze chemical reactions, such as C-N cross-couplings or nitro group reductions. nih.govrsc.org | Mild reaction conditions, high selectivity, use of sustainable energy sources, avoidance of harsh reagents. rsc.org | Development of novel, efficient photosensitizers; expanding substrate scope; application in flow chemistry for scalability. nih.gov |

| Biocatalysis | Employs enzymes (e.g., halogenases, dioxygenases) to perform highly selective transformations. nih.govacs.org | Unprecedented regioselectivity and stereoselectivity, environmentally benign (water as solvent, mild temperatures), reduces need for protecting groups. rsc.org | Enzyme engineering to broaden substrate compatibility and enhance stability; mining genomes for new enzymatic activities. nih.govcore.ac.uk |

| C-H Functionalization | Directly converts a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, avoiding pre-functionalized starting materials. nih.gov | Atom economy, reduced step count, access to novel derivatives. | Development of catalysts for site-selective functionalization of electron-rich and complex aromatic systems. researchgate.net |

| Ionic Liquids | Use of salts that are liquid at low temperatures as solvents, enhancing reaction rates and selectivity. beilstein-journals.org | Improved mixing of reagents, potential for catalyst recycling, milder reaction conditions compared to traditional methods. beilstein-journals.orgresearchgate.net | Design of task-specific ionic liquids; understanding solvent effects on reaction mechanisms; scalability and cost-reduction. |

Exploration of Unconventional Reactivity Patterns and Transformation Pathways

The unique electronic and steric properties of this compound make it an intriguing substrate for exploring novel chemical transformations that go beyond standard functional group manipulations.

One area of opportunity lies in annulation reactions , where new rings are constructed onto the aniline core. For example, a base-promoted, metal-free [1 + 2 + 3] annulation strategy has been used to synthesize complex polysubstituted 2-pyridones from anilines. acs.org Applying such methodologies could transform this compound into novel heterocyclic scaffolds with potential biological activity.

Radical chemistry also presents a frontier for creating innovative structures. The development of methods to generate and control radical species allows for the synthesis of aniline bioisosteres, such as bicyclo[1.1.1]pentylamines (BCPAs), which are three-dimensional, saturated surrogates for the flat aniline ring. frontiersin.org These isosteres are of great interest in medicinal chemistry for improving drug properties. The application of radical-based transformations to highly substituted anilines could yield novel 3D structures that are otherwise difficult to access.

Additionally, photocatalysis can enable unconventional bond formations. For instance, a visible-light-driven method for synthesizing 2,3-diamines from anilines has been developed, showcasing the potential of trialkylamines to provide a key carbon fragment in a mild process. rsc.org The use of hypervalent halogen reagents is another emerging area, providing a metal-free, one-pot approach to the regioselective dihalogenation of biaryl compounds, which could be adapted to create even more complex polyhalogenated aniline derivatives. nih.gov

Advanced Applications in Interdisciplinary Chemical Science

The structural motifs present in this compound suggest its potential as a valuable building block across several scientific disciplines, particularly in medicinal chemistry, agrochemicals, and materials science.

In medicinal chemistry , halogenated compounds are integral to drug design, as halogens can modulate a molecule's metabolic stability, binding affinity, and bioavailability. chemimpex.com Specifically, substituted anilines are core components of many pharmaceuticals. For example, a series of 4-chloro-6-fluoroisophthalamides were recently identified as covalent inverse agonists for PPARG, a nuclear receptor implicated in metabolic diseases and cancer. nih.gov The specific substitution pattern of this compound could be leveraged to fine-tune the physicochemical properties of new therapeutic agents, potentially for targets like PI3K/mTOR, where quinoline (B57606) derivatives synthesized from methoxyanilines have shown activity. atlantis-press.comresearchgate.net

In the agrochemical sector, halogenated anilines are frequently used in the synthesis of herbicides and pesticides. chemimpex.com The unique combination of halogens and a methoxy (B1213986) group on the aniline ring could lead to the discovery of new active ingredients with improved efficacy or novel modes of action.

In materials science , anilines serve as precursors to a wide range of materials, including dyes and polymers. chemimpex.commdpi.com The conversion of halogenated aromatic compounds into polycatechols using biocatalytic methods has been demonstrated, opening a pathway to novel polymers with unique properties. acs.orgnih.gov The specific electronic characteristics imparted by the substituents on this compound could be exploited to develop advanced materials, such as organic electronic components or polymers with enhanced thermal stability.

| Field | Potential Application of this compound | Rationale based on Analogous Structures |

| Medicinal Chemistry | Core scaffold for novel therapeutics (e.g., kinase inhibitors, nuclear receptor modulators). | Halogenated anilines are privileged structures in drug discovery. chemimpex.com Related methoxyanilines are precursors to PI3K/mTOR inhibitors, and chloro-fluoro substituted rings are found in PPARG modulators. nih.govatlantis-press.com |

| Agrochemicals | Building block for next-generation herbicides and pesticides. | Halogenated anilines are established components of agrochemicals. chemimpex.com |

| Materials Science | Monomer for specialty polymers with tailored electronic or physical properties. | Anilines are used to produce polymers, and biocatalytic routes can convert halogenated aromatics into polymer precursors like polycatechols. acs.orgmdpi.com |

Challenges and Perspectives in the Broader Field of Halogenated Aniline Scaffolds Research

While the future for compounds like this compound is promising, researchers must navigate several inherent challenges associated with halogenated aniline scaffolds.

A primary challenge is achieving regioselectivity during synthesis. Controlling the exact placement of multiple different substituents on an aromatic ring is notoriously difficult, often requiring lengthy synthetic sequences with protecting groups or suffering from low yields and isomeric mixtures. beilstein-journals.orgnih.gov The development of highly selective catalytic methods, such as those using enzymes or precisely designed transition metal catalysts, is crucial to overcoming this hurdle. rsc.orgresearchgate.net

From a pharmaceutical perspective, anilines are often considered "structural alerts" due to their propensity to undergo metabolic oxidation to form reactive quinone-imine species, which can lead to toxicity. nih.gov A major research direction is the development of isosteric replacement strategies. This involves replacing the aniline ring with a non-aromatic, three-dimensional scaffold that mimics its shape and electronic properties but avoids the metabolic liabilities. nih.govresearchgate.net Saturated scaffolds like bicyclo[1.1.1]pentanes (BCPs) and aminonorbornanes are emerging as promising, metabolically robust aniline bioisosteres. frontiersin.orgnih.gov

Looking forward, the field will benefit immensely from the integration of computational chemistry to predict reactivity and guide synthetic planning. nih.gov The synergy of different modern synthetic approaches, such as combining photochemistry with electrochemistry, will also provide powerful tools to overcome existing limitations. acs.org A lack of commercial availability for complex, densely functionalized building blocks currently hinders some research, highlighting the need for new synthetic methods that are not only innovative but also scalable and practical. nih.govacs.org As these synthetic and conceptual challenges are addressed, the full potential of complex scaffolds like this compound can be realized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.